molecular formula C13H15NO2 B5732344 1-(furan-3-yl)-N-[(2-methoxyphenyl)methyl]methanamine

1-(furan-3-yl)-N-[(2-methoxyphenyl)methyl]methanamine

Cat. No.: B5732344
M. Wt: 217.26 g/mol
InChI Key: GKZKBPSSQRNJFC-UHFFFAOYSA-N
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Description

1-(furan-3-yl)-N-[(2-methoxyphenyl)methyl]methanamine is an organic compound that features a furan ring and a methoxyphenyl group connected via a methanamine linkage

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(furan-3-yl)-N-[(2-methoxyphenyl)methyl]methanamine typically involves the reaction of furan derivatives with methoxyphenylmethylamine. One common method includes the use of sulfur ylides and alkyl acetylenic carboxylates to form polysubstituted furans . The reaction conditions often involve the use of catalysts such as gold or other precious metals to facilitate the addition of sulfur ylides to terminal alkynes .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(furan-3-yl)-N-[(2-methoxyphenyl)methyl]methanamine can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.

    Reduction: The compound can be reduced to form dihydrofuran derivatives.

    Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Electrophilic reagents like halogens or nitrating agents can be used under acidic or basic conditions.

Major Products Formed:

    Oxidation: Furanones and other oxygenated derivatives.

    Reduction: Dihydrofuran derivatives.

    Substitution: Various substituted aromatic compounds depending on the electrophile used.

Scientific Research Applications

1-(furan-3-yl)-N-[(2-methoxyphenyl)methyl]methanamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(furan-3-yl)-N-[(2-methoxyphenyl)methyl]methanamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Uniqueness: 1-(furan-3-yl)-N-[(2-methoxyphenyl)methyl]methanamine is unique due to its specific combination of a furan ring and a methoxyphenyl group, which imparts distinct chemical and biological properties

Properties

IUPAC Name

1-(furan-3-yl)-N-[(2-methoxyphenyl)methyl]methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO2/c1-15-13-5-3-2-4-12(13)9-14-8-11-6-7-16-10-11/h2-7,10,14H,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKZKBPSSQRNJFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CNCC2=COC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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